molecular formula C7H10N2S B1294224 N-(1,3-thiazol-2-ylmethyl)cyclopropanamine CAS No. 915920-14-8

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine

Cat. No.: B1294224
CAS No.: 915920-14-8
M. Wt: 154.24 g/mol
InChI Key: ACDDRSZQTWAHFC-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine is an organic compound characterized by the presence of a thiazole ring attached to a cyclopropane moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a thiazole derivative. One common method includes the use of thiazole-2-carbaldehyde, which reacts with cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The cyclopropane moiety may enhance the compound’s stability and facilitate its binding to target sites .

Comparison with Similar Compounds

  • N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
  • This compound hydrochloride

Comparison: this compound is unique due to its specific structural arrangement, which combines the rigidity of the cyclopropane ring with the aromaticity of the thiazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(1)9-5-7-8-3-4-10-7/h3-4,6,9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDDRSZQTWAHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293652
Record name N-Cyclopropyl-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-14-8
Record name N-Cyclopropyl-2-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-thiazol-2-yl)methyl]cyclopropanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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